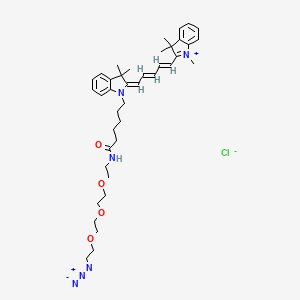

FAM maleimide, 6-isomer

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

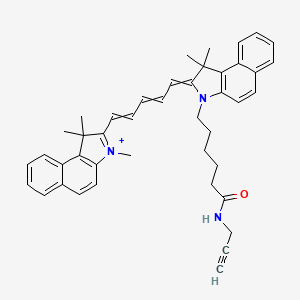

FAM (fluorescein) is a bright fluorophore which is compatible with various fluorescence detection instruments. FAM is a universal dye that is useful for microscopy, qPCR and many other methods as well as for FRET-based and fluorescence polarization based binding assays. FAM maleimide is a thiol reactive dye for the labeling of proteins, peptides, and other thiolated molecules.

Scientific Research Applications

1. Protein and Antibody Conjugation

Maleimide compounds, including variants like FAM maleimide, are frequently used in the conjugation of proteins and antibodies. A study by Hashida et al. (1984) evaluated different maleimide compounds for conjugating Fab' to horseradish peroxidase through thiol groups, highlighting the effectiveness of maleimide derivatives in protein conjugation processes (Hashida et al., 1984). Similarly, Yoshitake et al. (1982) developed a method for conjugating rabbit Fab' and horseradish peroxidase using a maleimide compound, demonstrating the utility of these compounds in creating enzyme-antibody conjugates (Yoshitake et al., 1982).

2. Synthesis of Oligonucleotide Conjugates

In the field of nucleic acid research, maleimide derivatives are utilized for synthesizing oligonucleotide conjugates. Sánchez et al. (2011) reported on the use of maleimide-dimethylfuran exo adducts for the effective protection of maleimide in the synthesis of oligonucleotide conjugates, demonstrating the role of maleimide compounds in the synthesis of biologically significant molecules (Sánchez et al., 2011).

3. Development of Fluorescent Probes

Maleimide compounds are also essential in the development of fluorescent probes. For instance, Dong et al. (2020) designed highly selective isomer fluorescent probes using maleimide, showcasing the application of maleimide derivatives in the creation of specific fluorescent probes for biological research (Dong et al., 2020).

4. Preparation of Polymer-Based Materials

In the field of polymer science, maleimides containing specific groups like perfluoroalkyl are synthesized for various applications. Oishi et al. (1994) synthesized novel types of maleimides containing perfluoroalkyl groups, demonstrating their potential in the preparation of polymers with unique properties (Oishi et al., 1994).

properties

IUPAC Name |

N/A |

|---|---|

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.